Lipophilicity Differentiation: Predicted logP and PSA Comparison with Unsubstituted and 4-Bromo Analogs
Computationally predicted logP for 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is estimated at ~3.4, compared to logP = 2.03 for the unsubstituted 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9) [1]. Topological polar surface area (TPSA) is predicted to be approximately 65 Ų, similar across analogs, resulting in a higher logP/TPSA ratio for the target compound. This property profile is consistent with improved membrane permeability potential, although direct experimental Caco-2 or PAMPA data are not yet publicly available for this specific compound.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.4 (predicted from structure; CAS 1421499-86-6) |
| Comparator Or Baseline | 2-(3-Acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9): logP = 2.03 (experimentally determined) |
| Quantified Difference | ΔlogP ≈ +1.4 (target is ~25× more lipophilic) |
| Conditions | Predicted using consensus logP models (ALOGPS, XLogP3); comparator value from chem960 experimental entry |
Why This Matters
A 1.4 logP unit increase corresponds to approximately 25-fold higher lipid partitioning, which can significantly alter cellular uptake, tissue distribution, and off-target binding profiles in cell-based assays.
- [1] Chem960. CAS 799264-84-9: 2-(3-Acetyl-1H-indol-1-yl)acetamide. Experimental logP = 2.03, PSA = 65.09. https://m.chem960.com (accessed 2026-04-29). View Source
